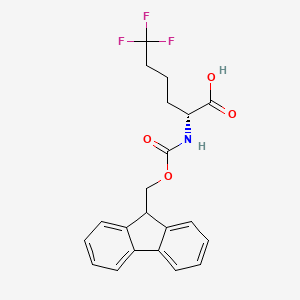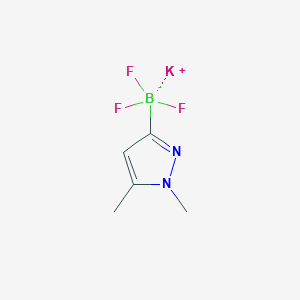
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinolone derivative, a class of compounds known for their diverse biological activities. Quinolones are widely recognized for their applications in medicinal chemistry, particularly as antibiotics. The structure of this compound includes a quinoline core with a carboxylate ester and a ketone functional group, making it a versatile scaffold for various chemical reactions and biological interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by intramolecular cyclization. One common method includes the use of hydroamination at ambient temperature, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another approach involves the hydrolysis of the lowest alkyl esters using an approximately 2.8 M solution of HCl in acetic acid with low water content .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods are designed to produce high yields and purity, making them suitable for large-scale production. The use of flow chemistry and metal-catalyzed reactions are common in industrial settings to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolone core can inhibit bacterial DNA gyrase, preventing DNA replication and transcription. This mechanism is similar to that of other quinolone antibiotics, making it a valuable compound for studying antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 1-methyl-1,4-dihydroquinoline
Uniqueness
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylate groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
67976-96-9 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 1-methyl-4-oxoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(14)7-10(13)12(15)16-2/h3-7H,1-2H3 |
InChI-Schlüssel |
GNVIERCWUUAKJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


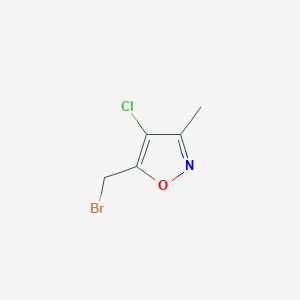

![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
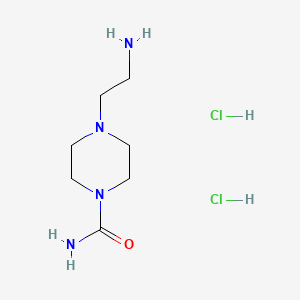
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
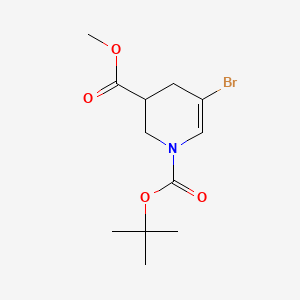
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)
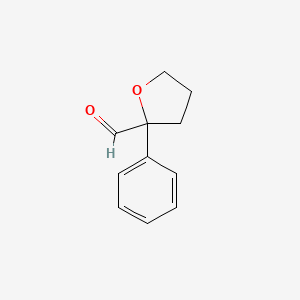
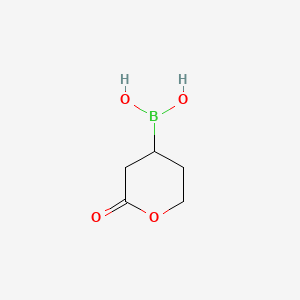
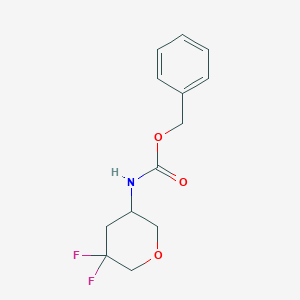
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
